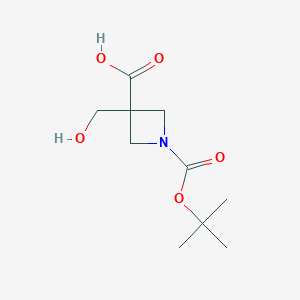
1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors. For example, starting from a β-amino alcohol, cyclization can be induced using reagents like tosyl chloride or mesyl chloride under basic conditions.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydroxymethylation: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or paraformaldehyde in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions: 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Jones reagent (chromic acid in acetone), potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Various nucleophiles (e.g., halides, amines) under basic or acidic conditions.
Major Products:
Oxidation: 1-(Tert-butoxycarbonyl)-3-(carboxymethyl)azetidine-3-carboxylic acid.
Reduction: 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-methanol.
Substitution: Products depend on the nucleophile used, such as 1-(Tert-butoxycarbonyl)-3-(halomethyl)azetidine-3-carboxylic acid.
科学的研究の応用
1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds.
Biological Studies: The compound can be used to study the biological activity of azetidine derivatives and their interactions with biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with enzymes, receptors, or other molecular targets. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing it to modulate biological pathways.
類似化合物との比較
Azetidine-2-carboxylic acid: Another azetidine derivative with different substituents.
1-(Tert-butoxycarbonyl)-3-aminomethylazetidine: Similar structure but with an aminomethyl group instead of a hydroxymethyl group.
Uniqueness: 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl protecting group and the hydroxymethyl group. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.
特性
IUPAC Name |
3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(15)11-4-10(5-11,6-12)7(13)14/h12H,4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNYFDNZNOYYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
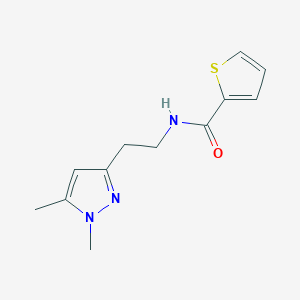
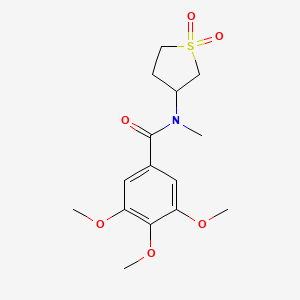
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2515841.png)
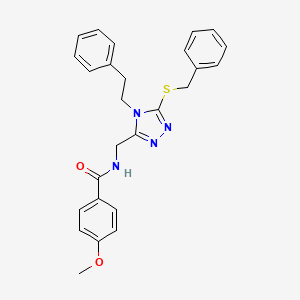
![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2515843.png)
![N-(3-fluoro-4-methylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2515845.png)

![2-(2-Methoxyphenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2515850.png)
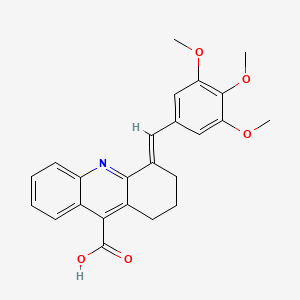
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)
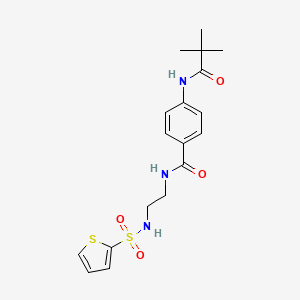

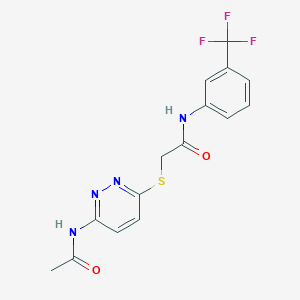
![1,4-Dimethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate](/img/structure/B2515859.png)
